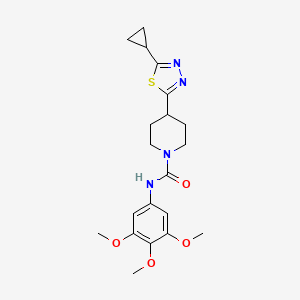

![molecular formula C17H17F2N3O2 B2501649 3-(2-{1,1-二氟-6-氮杂螺[2.5]辛烷-6-基}-2-氧代乙基)-3,4-二氢喹唑啉-4-酮 CAS No. 2097863-62-0](/img/structure/B2501649.png)

3-(2-{1,1-二氟-6-氮杂螺[2.5]辛烷-6-基}-2-氧代乙基)-3,4-二氢喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

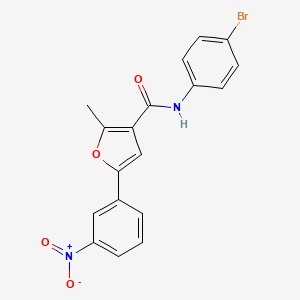

The compound "3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one" is a derivative of the 3,4-dihydroquinazolin-4-one family, which is known for its potential biological activities. The core structure of this compound is based on the quinazolinone scaffold, which is a fused bicyclic system consisting of a benzene ring joined to a pyrimidine ring. The presence of a difluoro-azaspiro moiety indicates the inclusion of a spirocyclic ring system with nitrogen and fluorine substitutions, which could potentially influence the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of related 2,3-dihydroquinazolin-4(1H)-ones has been reported to be carried out under visible light irradiation, which suggests a photochemical pathway for the formation of these compounds . The synthesis of 3,4-dihydro-4-oxoquinazoline derivatives, which are structurally similar to the compound , has been achieved using substituted anthranilates derived from 2-amino-3-cyano-4,5-dimethylfuran and methyl acrylate . Although the exact synthesis of the compound is not detailed, these methods provide insight into possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a 4-oxo group and a fused benzene and pyrimidine ring system. The difluoro-azaspiro moiety in the compound of interest adds a three-dimensional aspect to the molecule, which could influence its interaction with biological targets. The presence of fluorine atoms is known to significantly affect the chemical behavior of pharmaceuticals due to their electronegativity and size .

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives can be influenced by substituents on the core structure. For instance, the photochemical synthesis of related compounds suggests that the quinazolinone core can participate in light-mediated reactions . Additionally, the presence of fluorine atoms in the compound could enable it to undergo reactions typical of organofluorine compounds, such as the formation of difluorocarbene intermediates, which are known to participate in 1,3-dipolar cycloadditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can vary widely depending on their substitution patterns. Solvatochromism studies on similar compounds have shown that their fluorescent properties change with solvent polarity, indicating a degree of environmental sensitivity . The presence of the difluoro-azaspiro moiety could also impart unique physical properties, such as altered boiling points, solubility, and stability, due to the influence of the fluorine atoms and the spirocyclic structure .

科学研究应用

叠氮化和环加成反应

研究表明,类似的氮杂螺和二氢喹唑啉酮化合物在合成化学中很有用,特别是在叠氮化和 1,3-偶极环加成反应中。这些过程对于构建复杂而多样的分子骨架至关重要,这些骨架可以作为开发新材料或生物活性分子的基础。这些研究阐明了这些反应的立体化学结果和效率,强调了它们在合成策略中的重要性 (H. Albar, J. Fawcett, & D. Russell, 1997).

取代环状假脲的聚合

合成了具有与目标化合物相关的结构基序的环状假脲,并将其聚合形成各种类型的聚脲。这些带有侧链和主链类型的聚合物展示了这些化学骨架在创造具有潜在独特性能的新型聚合物材料中的潜力。此类研究可能会导致材料科学的创新,特别是在需要特定分子结构才能发挥功能的领域 (M. Miyamoto et al., 1995).

抗菌活性的设计和合成

已经设计并合成了含有氮杂螺结构的化合物,以针对各种呼吸道病原体发挥强大的抗菌活性。这项研究强调了此类化合物在开发新的抗菌药物中的相关性,突出了它们在解决当前抗生素治疗中耐药性问题方面的潜力。对这些化合物体外和体内活性的研究为进一步的药物开发过程提供了基础 (T. Odagiri et al., 2013).

EGFR 激酶抑制用于癌症治疗

已经评估了氮杂螺和苯并喹唑啉衍生物的 EGFR 抑制活性和针对肺癌细胞系的抗肿瘤效力。这些研究突出了该化合物在癌症研究中的用途,特别是在设计针对 EGFR 通路的新型治疗剂方面,而 EGFR 通路是许多癌症中的关键靶点。该研究证明了该化合物相对于现有治疗方法的潜在疗效和溶解度改善,标志着肿瘤药物开发向前迈进了一步 (Feng Zhao et al., 2013).

作用机制

Target of Action

The primary target of the compound “3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one” is currently unknown . The compound is structurally related to 1,1-Difluoro-6-azaspiro[2.5]octane

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to understand the downstream effects and the biochemical pathways involved.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through experimental studies once the compound’s targets and mode of action are identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

属性

IUPAC Name |

3-[2-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O2/c18-17(19)10-16(17)5-7-21(8-6-16)14(23)9-22-11-20-13-4-2-1-3-12(13)15(22)24/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPYCHGGNSRLHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2(F)F)C(=O)CN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2501571.png)

![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2501572.png)

![8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501573.png)

![3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2501576.png)

![N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2501578.png)

![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)

![(3-Amino-5-((4-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2501587.png)